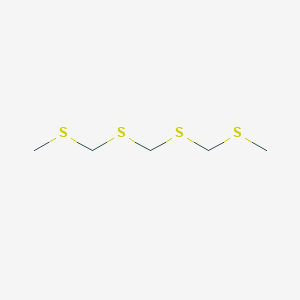
2,4,6,8-Tetrathianonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8-Tetrathianonane is an organic compound characterized by the presence of four sulfur atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetrathianonane typically involves the reaction of 1,8-dibromooctane with thiourea under basic conditions. The reaction proceeds through the formation of a cyclic intermediate, which is subsequently converted to the desired product through a series of purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6,8-Tetrathianonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiols.
Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6,8-Tetrathianonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfur content.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized as a solvent and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6,8-Tetrathianonane involves its interaction with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can disrupt biological processes and contribute to the compound’s antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6,8-Tetraoxanonane: Similar in structure but contains oxygen atoms instead of sulfur.
2,4,6,8-Tetramethylcyclotetrasiloxane: Contains silicon atoms and is used in different industrial applications.
2,4,6,8-Tetraazabicyclo[3.3.0]octane: Contains nitrogen atoms and is used in organic synthesis.
Uniqueness
2,4,6,8-Tetrathianonane is unique due to its sulfur content, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where sulfur interactions are crucial.
Propriétés
Numéro CAS |
35167-22-7 |
|---|---|
Formule moléculaire |
C5H12S4 |
Poids moléculaire |
200.4 g/mol |
Nom IUPAC |
methylsulfanyl(methylsulfanylmethylsulfanylmethylsulfanyl)methane |
InChI |
InChI=1S/C5H12S4/c1-6-3-8-5-9-4-7-2/h3-5H2,1-2H3 |
Clé InChI |
KFNLNJWVZCVYPE-UHFFFAOYSA-N |
SMILES canonique |
CSCSCSCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)

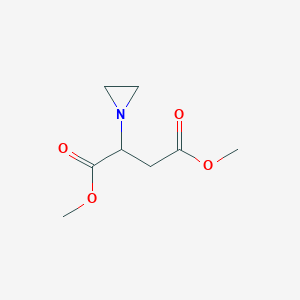
![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
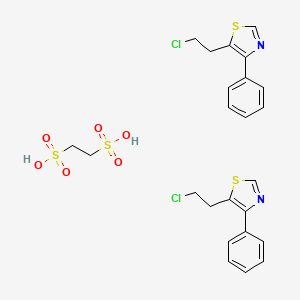
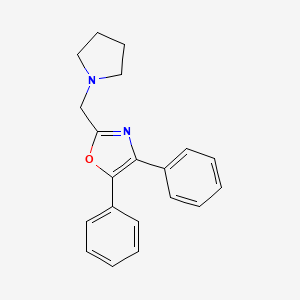
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)

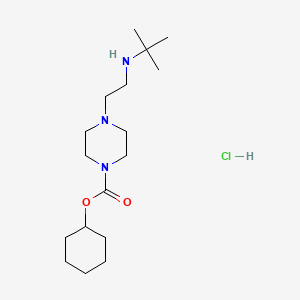
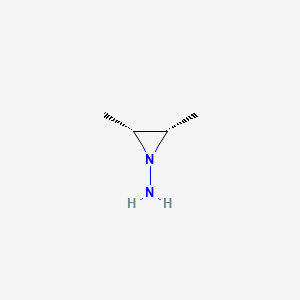
![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)
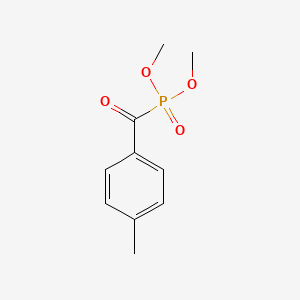
![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)
